An In-depth Technical Guide to (3-Aminopropyl)glycine: Chemical Structure and Properties
An In-depth Technical Guide to (3-Aminopropyl)glycine: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Aminopropyl)glycine is a derivative of the simplest proteinogenic amino acid, glycine (B1666218).[1] Its structure incorporates an aminopropyl group attached to the nitrogen atom of glycine, resulting in a molecule with potential for diverse chemical interactions and biological activities. While research on this specific compound is not as extensive as for its parent molecule, glycine, it holds interest for various applications, from chemical synthesis to potential pharmacological roles. This technical guide provides a comprehensive overview of the chemical structure, properties, and available technical data for (3-Aminopropyl)glycine.
Chemical Structure and Identification
(3-Aminopropyl)glycine, with the IUPAC name 2-(3-aminopropylamino)acetic acid, possesses a simple yet versatile molecular architecture.[2] The presence of two primary amine groups and a carboxylic acid group imparts amphoteric properties to the molecule, allowing it to exist in various ionic forms depending on the pH.
Chemical Structure:
Caption: Chemical structure of (3-Aminopropyl)glycine.
Physicochemical Properties
A summary of the key physicochemical properties of (3-Aminopropyl)glycine is presented in the table below. It is important to note that some of the available data is based on computational models.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂N₂O₂ | [2] |
| Molecular Weight | 132.16 g/mol | [2] |
| CAS Number | 2875-41-4 | [2] |
| IUPAC Name | 2-(3-aminopropylamino)acetic acid | [2] |
| Physical Form | Solid, white to off-white | |
| Boiling Point | 287.8 ± 20.0 °C at 760 mmHg | |
| XLogP3 | -3.5 | [2] |
| Hydrogen Bond Donor Count | 3 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 5 | [2] |
Synthesis and Purification
Putative Synthesis Workflow
Caption: A potential synthetic workflow for (3-Aminopropyl)glycine.
Experimental Protocols
Note: The following are generalized protocols based on the synthesis of similar compounds and should be optimized for the specific synthesis of (3-Aminopropyl)glycine.
Synthesis: A common method for the synthesis of glycine and its derivatives is the amination of chloroacetic acid.[3]
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Reaction Setup: A solution of 1,3-diaminopropane in a suitable solvent (e.g., water or a lower alcohol) is prepared in a reaction vessel equipped with a stirrer and a dropping funnel.
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Addition of Reactant: A solution of chloroacetic acid, neutralized with a base (e.g., sodium hydroxide (B78521) or sodium carbonate) to form sodium chloroacetate, is added dropwise to the 1,3-diaminopropane solution. The reaction is typically carried out at a controlled temperature.
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Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Work-up: Upon completion, the reaction mixture would likely contain the desired product along with unreacted starting materials and inorganic salts.
Purification: Purification of amino acids often involves crystallization or ion-exchange chromatography to remove impurities.
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Crystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as a water-alcohol mixture. The solubility of amino acids is generally high in water and decreases with the addition of organic solvents.[4]
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Ion-Exchange Chromatography: Given the amphoteric nature of (3-Aminopropyl)glycine, ion-exchange chromatography is a powerful purification technique. The crude product solution can be passed through a cation-exchange resin, which will retain the positively charged (at low pH) amino acid. After washing away neutral and anionic impurities, the product can be eluted with a basic solution.
Analytical Characterization
The structure and purity of (3-Aminopropyl)glycine can be confirmed using various analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Spectral data for the dihydrochloride (B599025) salt is available.[5] The spectrum would show characteristic peaks for the propyl chain protons and the methylene (B1212753) protons adjacent to the nitrogen and carboxyl groups. |
| ¹³C NMR | Would show distinct signals for the different carbon atoms in the molecule. |
| Mass Spectrometry | The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound (132.16 g/mol ). |
| HPLC | HPLC methods for underivatized amino acids, often using HILIC (Hydrophilic Interaction Liquid Chromatography) or mixed-mode chromatography, can be employed to assess purity. |
Biological and Pharmacological Properties
While (3-Aminopropyl)glycine is described as a glycine derivative, specific studies on its biological activity and mechanism of action are limited. It has been mentioned in the context of amino acid derivatives used as ergogenic supplements, which are substances that can enhance physical performance.[1] However, the specific effects and the underlying mechanisms for (3-Aminopropyl)glycine have not been well-elucidated in the available literature.
Given its structural similarity to glycine, it is plausible that (3-Aminopropyl)glycine could interact with glycine receptors or transporters, but this remains to be experimentally verified. Glycine itself is a major inhibitory neurotransmitter in the central nervous system, acting on strychnine-sensitive glycine receptors.[6] It also functions as a co-agonist at NMDA receptors, which are involved in excitatory neurotransmission.[7]
Further research is required to determine if (3-Aminopropyl)glycine exhibits any of these activities or possesses novel pharmacological properties.
Potential Signaling Pathway Involvement
As the specific biological targets of (3-Aminopropyl)glycine are not yet identified, a definitive signaling pathway cannot be described. However, based on the known roles of its parent compound, glycine, a hypothetical workflow for investigating its potential neurological effects can be proposed.
Caption: A proposed workflow for investigating the biological activity of (3-Aminopropyl)glycine.
Conclusion
(3-Aminopropyl)glycine is a structurally simple glycine derivative with potential for further investigation. This guide has summarized the available technical information on its chemical structure and properties. While detailed experimental protocols and a comprehensive biological profile are currently lacking in the public domain, the information provided serves as a valuable resource for researchers and scientists interested in exploring the synthesis, characterization, and potential applications of this compound. Further studies are warranted to fully elucidate its physicochemical characteristics and to uncover its pharmacological potential.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. (3-Aminopropyl)glycine | C5H12N2O2 | CID 10034670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. N-(3-AMINOPROPYL)GLYCINE DIHYDROCHLORIDE(2875-41-4) 1H NMR spectrum [chemicalbook.com]
- 6. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Glycine Potentiates AMPA Receptor Function through Metabotropic Activation of GluN2A-Containing NMDA Receptors [frontiersin.org]
